3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
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Overview
Description
3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of triazino-benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the reaction of benzimidazole derivatives with appropriate triazine precursors. One common method includes the condensation of benzimidazole with 1,3,5-triazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazino-benzimidazole derivatives .
Scientific Research Applications
3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antimicrobial and antifungal activities.
Benzimidazole Derivatives: Used in the treatment of various infections and as anticancer agents.
Imidazo[2,1-b][1,3]thiazines: Studied for their bioactive properties and potential therapeutic applications.
Uniqueness
3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to its specific triazino-benzimidazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N4 |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-propyl-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H16N4/c1-2-7-15-8-13-12-14-10-5-3-4-6-11(10)16(12)9-15/h3-6H,2,7-9H2,1H3,(H,13,14) |
InChI Key |
MGWFNYBXCGGCJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC2=NC3=CC=CC=C3N2C1 |
Origin of Product |
United States |
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